

Application Note: Advanced Mass Spectrometry Analysis of Pentanoic acid, 5-(cyclohexyloxy)-

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Compound of Interest

Compound Name: Pentanoic acid, 5-(cyclohexyloxy)-

Cat. No.: B13793415

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Significance

Pentanoic acid, 5-(cyclohexyloxy)- (CAS: 743475-55-0) is an ether-linked aliphatic carboxylic acid. In modern drug design and metabolomics, aliphatic ether acids serve as metabolically stable bioisosteres for fatty acids and esters. Unlike ester-linked analogues, the ether linkage (-O-) is chemically inert to hydrolysis by esterases, making it a robust scaffold for pharmaceutical candidates.

However, the analytical quantification of such compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents distinct challenges. The absence of a strong chromophore precludes standard UV detection, and the purely aliphatic nature of the carbon chain results in relatively poor ionization efficiency compared to aromatic counterparts. This application note establishes a self-validating, highly sensitive LC-MS/MS workflow, detailing both direct negative-ion electrospray ionization (ESI-) and a chemical derivatization strategy for positive-ion (ESI+) enhancement.

Physicochemical & Mass Spectrometric Properties

Understanding the intrinsic properties of the analyte is the first step in rational method development. The terminal carboxylic acid dictates the primary ionization strategy, while the hydrophobic cyclohexyloxy tail governs chromatographic retention.

Table 1: Analyte Characteristics

Property	Value	Analytical Implication
IUPAC Name	5-cyclohexyloxy pentanoic acid	-
Molecular Formula	C ₁₁ H ₂₀ O ₃	-
Monoisotopic Mass	200.1412 Da	High-resolution target mass.
Theoretical [M-H] ⁻	199.1340 m/z	Primary precursor ion for ESI(-) mode.
Computed LogP	2.1	Moderate hydrophobicity; retains well on C18 columns.
pKa (Estimated)	~4.5 - 5.0	Requires basic mobile phase (pH > 7) for optimal ESI(-) ionization.

Analytical Rationale & Causality (E-E-A-T)

Why LC-MS/MS over GC-MS?

While Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally used for volatile fatty acids, it requires high-temperature vaporization and derivatization (e.g., silylation or methylation). The thermal stress in the GC inlet can occasionally induce premature cleavage of the ether linkage. LC-MS/MS allows for the direct, room-temperature analysis of the intact molecule, preserving structural integrity and enabling high-throughput workflows.

Mobile Phase Selection: The Causality of pH

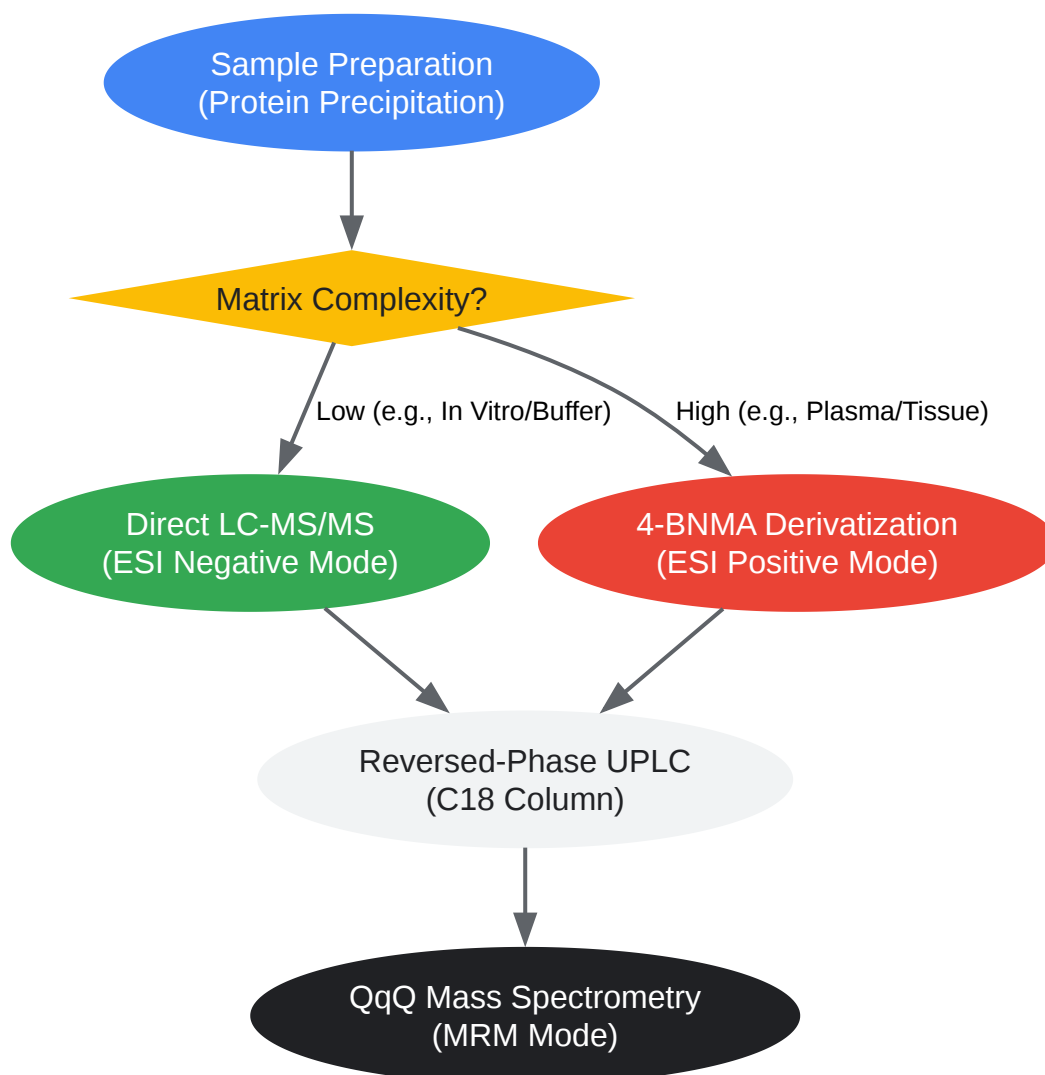
To achieve sub-nanogram sensitivity in ESI(-), the analyte must be fully deprotonated in solution before entering the electrospray droplet. Using acidic additives (like 0.1% Formic Acid, pH ~2.7) suppresses the ionization of the carboxylic acid (pKa ~4.8), leading to a 10- to 50-fold

drop in signal. Therefore, a basic additive (0.05% Ammonium Hydroxide, pH ~9.5) is strictly required to drive the equilibrium toward the carboxylate anion $[M-H]^-$.

The Derivatization Alternative

In highly complex biological matrices (e.g., crude plasma or tissue homogenates), aliphatic carboxylic acids often suffer from severe ion suppression in negative mode. To circumvent this, researchers can employ targeted derivatization using reagents like 4-bromo-N-methylbenzylamine (4-BNMA) or 4-APEBA. This reaction tags the carboxylic acid with a basic nitrogen, shifting the analyte to ESI(+) mode, drastically improving the signal-to-noise ratio, and introducing a unique isotopic signature (due to the bromine atom) for high-confidence identification.

Workflows & Decision Matrix



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Caption: Decision-based LC-MS/MS analytical workflow for 5-(cyclohexyloxy)pentanoic acid.

Experimental Protocols

Protocol A: Direct LC-ESI(-)-MS/MS Analysis (Standard Workflow)

1. Sample Preparation (Protein Precipitation)

- Aliquot 50 μ L of the biological sample into a 1.5 mL low-bind Eppendorf tube.
- Add 150 μ L of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., Valeric acid-d9 at 100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of matrix proteins while keeping the moderately lipophilic analyte in solution.
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 \times g for 10 minutes at 4 $^{\circ}$ C.
- Transfer 100 μ L of the supernatant to an autosampler vial.

2. Chromatographic Separation

- Column: Waters ACQUITY UPLC BEH C18 (2.1 \times 100 mm, 1.7 μ m).
- Mobile Phase A: LC-MS grade Water + 0.05% Ammonium Hydroxide (NH₄OH).
- Mobile Phase B: LC-MS grade Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient Profile:
 - 0.0 - 1.0 min: 10% B
 - 1.0 - 4.5 min: Linear ramp to 95% B

- 4.5 - 5.5 min: Hold at 95% B (Column wash)
- 5.5 - 5.6 min: Return to 10% B
- 5.6 - 7.5 min: Re-equilibration

3. Mass Spectrometry Parameters (Triple Quadrupole)

- Ionization Mode: ESI Negative
- Capillary Voltage: 2.0 kV
- Desolvation Temperature: 450 °C
- Desolvation Gas Flow: 800 L/hr

Table 2: Optimized MRM Transitions (ESI Negative)

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Mechanistic Assignment
199.1	155.1	50	12	[M-H - CO ₂] ⁻ (Primary Quantifier)
199.1	117.1	50	22	[M-H - C ₆ H ₁₀] ⁻ (Qualifier 1)
199.1	99.0	50	28	[M-H - C ₆ H ₁₂ O] ⁻ (Qualifier 2)

Protocol B: 4-BNMA Derivatization for High-Sensitivity ESI(+)

(Use only if Protocol A yields insufficient signal-to-noise due to matrix effects).

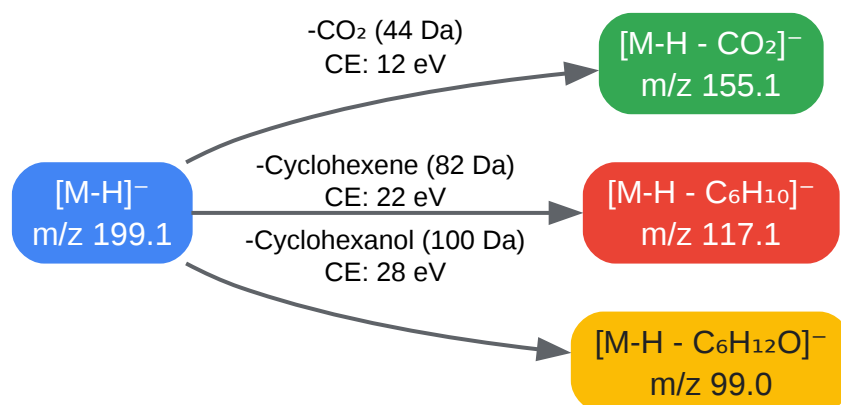
- Evaporate 50 µL of the extracted supernatant (from Protocol A, Step 4) to complete dryness under a gentle stream of nitrogen at 30 °C.

- Reconstitute the residue in 50 μL of anhydrous Dichloromethane (DCM).
- Add 20 μL of 4-BNMA (10 mM in DCM) and 20 μL of EDC catalyst (10 mM in DCM).
- Incubate the mixture at 40 $^{\circ}\text{C}$ for 60 minutes in a thermoshaker. Causality: EDC activates the carboxylic acid, allowing the primary amine of 4-BNMA to form a stable amide bond.
- Evaporate the solvent to dryness and reconstitute in 100 μL of Water/ACN (90:10, v/v) containing 0.1% Formic Acid.
- Analyze via LC-MS/MS in ESI Positive mode, targeting the brominated precursor isotopic pair (approx. m/z 382.1 / 384.1).

Mechanistic Fragmentation Pathways

Understanding the Collision-Induced Dissociation (CID) of Pentanoic acid, 5-(cyclohexyloxy)- ensures high-confidence data interpretation. In negative mode, the $[\text{M}-\text{H}]^{-}$ precursor (m/z 199.1) undergoes predictable neutral losses driven by the stability of the leaving groups.

- Decarboxylation (-44 Da): The lowest energy pathway is the loss of carbon dioxide, yielding a carbanion at m/z 155.1.
- Ether Cleavage (-82 Da / -100 Da): At higher collision energies, the ether bond fractures. The loss of the cyclohexyl ring as neutral cyclohexene (C_6H_{10}) leaves a terminal alkoxide (m/z 117.1). Alternatively, the loss of intact cyclohexanol ($\text{C}_6\text{H}_{12}\text{O}$) yields an alkene-carboxylate fragment (m/z 99.0).



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Caption: Primary CID fragmentation pathways for the deprotonated 5-(cyclohexyloxy)pentanoic acid.

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